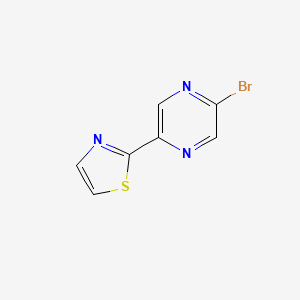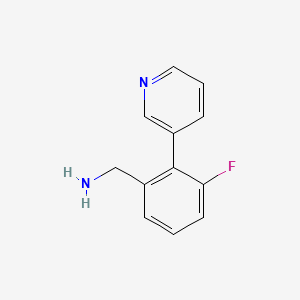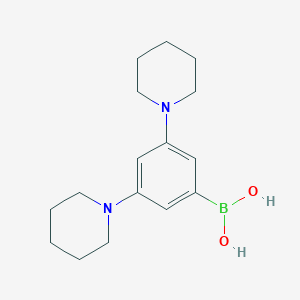![molecular formula C11H8N4O2 B14067350 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 13351-37-6](/img/structure/B14067350.png)
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are crucial in various biological processes, including growth and metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s role in enzyme interactions makes it valuable for studying metabolic pathways and enzyme kinetics.
Medicine: Research has explored its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit monoamine oxidase B, an enzyme involved in neurodegenerative diseases, or interact with viral polymerases, affecting viral replication .
Comparación Con Compuestos Similares
Pteridine-2,4(1H,3H)-dione: A closely related compound with similar structural features but lacking the methyl group.
6-Amino-2-thiouracil: Another heterocyclic compound with comparable chemical properties.
7-Amino-quinazoline-2,4(1H,3H)-dithione: Shares structural similarities and undergoes similar chemical reactions
Uniqueness: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
13351-37-6 |
|---|---|
Fórmula molecular |
C11H8N4O2 |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
9-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-9-8(12-6)10(16)15-11(17)14-9/h2-4H,1H3,(H2,13,14,15,16,17) |
Clave InChI |
PZGUOPTWYSOIDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C(=N2)NC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)













